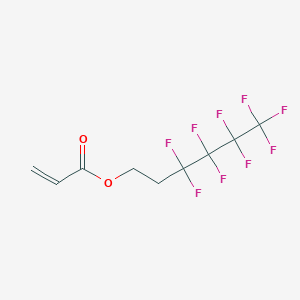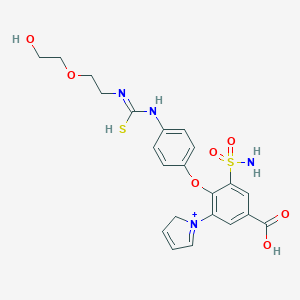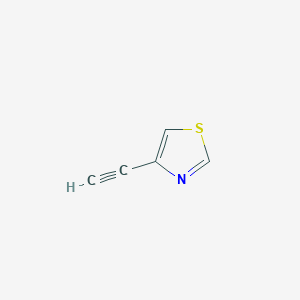
2-(Perfluorobutyl)ethyl acrylate
Overview
Description
2-(Perfluorobutyl)ethyl acrylate (2-PFB-EAc) is a synthetic fluorinated monomer . It is characterized by its low surface tension and high chemical stability . It is used in a wide range of scientific research applications, including the creation of polymers for biomedical applications such as drug delivery systems and tissue engineering scaffolds . It has also been used to create polymers for industrial applications, such as coatings and adhesives .
Synthesis Analysis
The synthesis of 2-(Perfluorobutyl)ethyl acrylate involves the use of 1H,1H,2H,2H-nonafluoro-1-hexanol (52.8 g) as fluoro alcohol and triethylamine (50 g) dissolved in 500 ml of tetrahydrofuran . A solution of 18.1 g of acryloyl chloride as acid chloride in 100 ml of tetrahydrofuran is dropped into this solution over 2 hours while the mixture is being cooled in ice and stirred .Molecular Structure Analysis
The molecular formula of 2-(Perfluorobutyl)ethyl acrylate is C9H7F9O2 . It has an average mass of 318.136 Da and a monoisotopic mass of 318.030243 Da .Chemical Reactions Analysis
While there is limited information available on the specific chemical reactions involving 2-(Perfluorobutyl)ethyl acrylate, it is known that it can be used to create polymers for various applications . For example, it can be used to create polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds . It can also be used to create polymers for industrial applications, such as coatings and adhesives .Physical And Chemical Properties Analysis
2-(Perfluorobutyl)ethyl acrylate has a boiling point of 164 °C . It has a density of 1.414 and a refractive index of 1.310 . It is characterized by its low surface tension and high chemical stability .Scientific Research Applications
Polymorphic Behavior and Solid-State Polymerization : This compound, along with 2-(perfluoroalkyl)ethyl methacrylate, is used to study polymorphic behaviors and solid-state polymerization (Fujimori, Saitoh, & Shibasaki, 1999).
Potential Precursor for Fluorine- and Sulfur-Containing CH-Acids : Ethyl 2-(α-hydroxyhexafluoroisopropyl)acrylate, a related compound, is a potential precursor for these specialized acids (Teplenicheva, Kolomiets, & Fokin, 1997).
Biomedical and Environmental Protection Applications : Novel fluorinated monomers and polymers with a short perfluoroalkyl group, like 2-(Perfluorobutyl)ethyl acrylate, are developed for biomedical research and environmental protection (Zhang, Wang, Zhan, & Chen, 2014).
Biomaterials and Wastewater Treatment : Polycations based on 2-(dimethylamino)ethyl methacrylate and acrylate are used in diverse applications, including biomaterials and wastewater treatment (Ros, Kleinberger, Burke, Rossi, & Stöver, 2018).
Surface Coatings : It serves as an overcoat for various surfaces, producing high contact angles up to 107°, indicating significant water repellency (Pacansky & Waltman, 1990).
Reactivity with Glutathione and Protein : It reacts with glutathione and protein, forming specific adducts, which is significant in toxicology and biochemistry studies (Potter & Tran, 1992).
Recovery from Industrial Wastewater : This compound is involved in processes for recovering acrylic acid from industrial wastewater, highlighting its role in environmental management (Ahmad, Kamaruzzaman, & Chin, 2014).
Polymer Industry Efficiency : Its synthesis is intensified through reactive extraction using deep eutectic solvents, making it more efficient for the polymer industry (Wang, Qin, Wang, Cheng, Chen, & Qi, 2020).
Stabilizers in Polymerization : The block copolymers synthesized using this compound are used as stabilizers in dispersion polymerization (Zhu & Ford, 2008).
Study of Molecular Aggregation : It is also used to analyze the thermal behavior, liquid-crystalline structure, and functional group orientation in polymers (Ishige, Shinohara, White, Meskini, Raihane, Takahara, & Améduri, 2014).
Surface Properties and Wetting Behaviors : Studies focus on the surface properties and wetting behaviors of fluorinated polymers containing short perfluorobutyl side chains, with implications in coatings and materials science (Honda, Yamamoto, Morita, Yamaguchi, Arita, Ishige, Higaki, & Takahara, 2014).
Safety and Hazards
Future Directions
Given its wide range of applications, particularly in the creation of polymers for biomedical and industrial applications, 2-(Perfluorobutyl)ethyl acrylate is likely to continue to be a subject of scientific research . Its use in drug delivery systems and tissue engineering scaffolds, in particular, suggests potential future directions in the fields of medicine and biotechnology .
properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F9O2/c1-2-5(19)20-4-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUPEJSTJSFVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9CH2CH2OC(O)CH=CH2, C9H7F9O2 | |
| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121751-83-5 | |
| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121751-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1068772 | |
| Record name | 2-(Perfluorobutyl)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Perfluorobutyl)ethyl acrylate | |
CAS RN |
52591-27-2, 117374-41-1 | |
| Record name | 3,3,4,4,5,5,6,6,6-Nonafluorohexyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52591-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Perfluorobutyl)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H,2H,2H-Nonafluorohexyl Acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 117374-41-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)









![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)
